Serrate protein - 134324-36-0

Serrate protein

Catalog Number: EVT-1520941
CAS Number: 134324-36-0
Molecular Formula: C12H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Serrate protein is predominantly found in plants, specifically in Arabidopsis thaliana. Research has demonstrated its significant role in RNA metabolism, where it interacts with over 50 different proteins involved in RNA processing and transcription regulation . The protein's functionality extends beyond simple RNA processing; it also participates in complex signaling pathways that affect plant development and stress responses .

Classification

Serrate belongs to a class of proteins known as RNA-binding proteins. It is classified as a microprocessor component due to its critical role in the maturation of microRNAs. Serrate is homologous to the metazoan protein ARSENITE RESISTANCE2, indicating evolutionary conservation of its function across species .

Synthesis Analysis

Methods

The synthesis of Serrate protein can be studied using various molecular biology techniques. Typically, the gene encoding Serrate is cloned into expression vectors for heterologous expression in Escherichia coli or plant systems.

Technical Details

  • Cloning: The Serrate gene is amplified using polymerase chain reaction (PCR) and cloned into suitable vectors.
  • Expression: Recombinant Serrate can be expressed in bacterial systems or transiently expressed in plant cells.
  • Purification: Techniques such as affinity chromatography are employed to isolate the protein for functional studies.
Molecular Structure Analysis

Structure

The Serrate protein contains several distinct domains that facilitate its interactions with other proteins and RNA molecules. Notably, it features a conserved RNA-binding domain that allows it to bind to GGN repeats present in target RNAs .

Data

Chemical Reactions Analysis

Reactions

Serrate participates in several biochemical reactions, primarily involving RNA processing:

  • MicroRNA Processing: Serrate forms complexes with DICER proteins to facilitate the cleavage of primary microRNA transcripts into precursor microRNAs.
  • Transcription Regulation: It also engages with RNA polymerase II complexes to enhance transcriptional activity on target genes.

Technical Details

The interactions between Serrate and other proteins can be analyzed through co-immunoprecipitation assays and subsequent mass spectrometry to identify binding partners and elucidate functional pathways .

Mechanism of Action

Process

Serrate operates through a multi-faceted mechanism involving:

  1. Binding to RNA: It recognizes specific RNA sequences, facilitating their processing.
  2. Recruitment of Proteins: Serrate recruits other regulatory proteins to enhance transcriptional efficiency and stability.
  3. Phase Separation: Recent studies suggest that Serrate may induce liquid-liquid phase separation, contributing to the formation of nuclear bodies involved in RNA processing .

Data

Experimental evidence shows that mutations in the Serrate gene lead to developmental abnormalities and altered stress responses, underscoring its critical role in plant biology .

Physical and Chemical Properties Analysis

Physical Properties

Serrate protein is soluble under physiological conditions typical for cytoplasmic proteins. Its stability can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

The protein exhibits a range of interactions with nucleic acids and other proteins, which are essential for its function. The phosphorylation state of Serrate affects its stability and interaction dynamics within cellular environments .

Applications

Scientific Uses

Serrate protein has several applications in plant science:

  • Gene Regulation Studies: Understanding how Serrate influences gene expression can provide insights into plant development and stress responses.
  • Biotechnology: Manipulating Serrate expression may enhance crop resilience against environmental stresses by improving microRNA processing efficiency.
  • Functional Genomics: Investigating the roles of Serrate can contribute to broader knowledge about RNA metabolism and regulatory networks within plants.
Molecular Characterization of Serrate Protein

Gene Structure and Evolutionary Conservation of SERRATE Homologs

The SERRATE (SE) gene exhibits conserved structural features across kingdoms, though its genomic organization varies significantly between plants and animals. In Arabidopsis thaliana, the SE gene (AT3G20980) spans 4.7 kb with 12 exons encoding an 81 kDa nuclear protein [3]. Drosophila Serrate (Ser) resides at cytological position 97F1-F2 on chromosome 3 and encodes a transmembrane protein containing 14 epidermal growth factor (EGF)-like repeats [5]. Evolutionary analyses reveal deep conservation of functional domains: The N-terminal RNA-binding domain in plant SE shares homology with animal homologs, while the C-terminal zinc finger (ZnF) domain displays lineage-specific adaptations. Notably, Serrate orthologs in arthropods and SERRATE in plants maintain conserved regulatory architectures, particularly in Notch signaling targets. For example, arthropod Serrate genes contain conserved Suppressor of Hairless Paired Sites (SPS) in their regulatory regions [7].

Table: Evolutionary Features of Serrate Homologs

OrganismGene LocusProtein LengthKey Conserved DomainsFunctional Conservation
A. thalianaAT3G20980720 aaC2H2 ZnF, RNA-binding domainmiRNA processing, organogenesis
D. melanogaster97F1-F2~150 kDa14 EGF repeats, DSL domainNotch ligand, wing development
H. sapiens (JAG1)20p12.21217 aaEGF repeats, DSL domainNotch signaling, cell fate determination

Phylogenetic studies indicate that plant SE genes underwent significant duplication and divergence, with Arabidopsis SE belonging to a clade distinct from animal Serrate homologs [3] [8]. Despite structural divergence, functional parallels exist: Both plant SE and Drosophila Serrate participate in boundary formation during organ development, with Arabidopsis se mutants showing defective cotyledon initiation and leaf serration [3], while Drosophila Ser mutants exhibit wing margin scalloping due to aberrant cell death [1].

Protein Domain Architecture: Zinc-Finger Motifs and RNA-Binding Regions

Serrate proteins exhibit complex domain architectures specialized for nucleic acid binding or protein-protein interactions:

Plant SE Architecture:

  • N-terminal domain: Contains arginine/serine-rich (RS) and proline-rich regions implicated in RNA binding and protein interactions [4] [9].
  • Central C2H2 Zinc Finger: The signature QALGGH motif within the ZnF domain (residues 194-543) adopts a "walking man" topology critical for RNA binding [4]. Biochemical assays show this domain binds dsRNA with high affinity (Kd ~15 nM) [4].
  • C-terminal domain: Contains nuclear localization signals (NLS) and unstructured regions mediating protein-protein interactions [3].

Drosophila Serrate Architecture:

  • Extracellular domain: Tandem array of 14 EGF-like repeats (residues 200-650) facilitating Notch binding [5]. Mutational studies show EGF repeats 11-12 are essential for Notch interaction [10].
  • DSL domain: Delta/Serrate/LAG-2 motif responsible for receptor recognition [5] [7].
  • Transmembrane domain: Single-pass α-helix anchoring the protein in the plasma membrane [5].

Table: Functional Domains in Serrate Proteins

DomainLocationKey MotifsFunctionExperimental Evidence
C2H2 ZnF (Plant)CentralQALGGHmiRNA processing, RNA bindingEMSA, SE truncation mutants [4] [9]
EGF Repeats (Drosophila)ExtracellularCa-X7-CbNotch bindingSerD mutant analysis [1] [5]
RNA-binding (Plant)N-terminalRS-richpri-miRNA recognitionRIP-seq, in vitro processing assays [4] [9]

Post-Translational Modifications and Subcellular Localization

Post-Translational Modifications:

  • Phosphorylation: Arabidopsis SE undergoes phosphorylation at multiple serine residues (S75, S128, S131) within its RS domain, modulating RNA-binding affinity [4].
  • Ubiquitination: Drosophila Serrate is mono-ubiquitinated by Neuralized, enhancing its endocytosis and signaling capacity [7] [10].
  • Glycosylation: N-linked glycosylation occurs in Drosophila Serrate's EGF repeats, influencing Notch binding specificity [5].

Subcellular Trafficking:

  • Plant SE: Predominantly nuclear, accumulating in dicing bodies (D-bodies) through its NLS [9]. Live imaging shows dynamic nucleocytoplasmic shuttling, with nuclear export mediated by HASTY (Exportin 5 homolog) [9].
  • Drosophila Serrate: Localized to the plasma membrane in signaling-competent cells [5] [10]. The fringe-mediated glycosylation regulates Serrate-Notch interactions in a compartment-specific manner, restricting signaling to dorsoventral boundaries in wing discs [10].

Interaction Partners: Nuclear Cap-Binding Complex (CBC), DCL1, and HYL1

Plant SE functions within a nuclear microprocessor complex with precisely defined interactors:

  • CBC Complex: SE binds the nuclear cap-binding proteins CBP20/80, facilitating pri-miRNA 5' cap recognition and recruitment to DCL1 [4] [9].
  • DCL1 Interaction: SE's ZnF domain directly binds DCL1's helicase domain (Kd = 32 nM), enhancing processing accuracy. Biochemical assays show SE increases DCL1 cleavage efficiency by >15-fold [4] [9].
  • HYL1 Partnership: SE and HYL1 form a heterodimer that stabilizes pri-miRNA secondary structures. The ternary DCL1-SE-HYL1 complex reduces miRNA misprocessing from >60% to <10% [9].

In Drosophila, Serrate interacts with:

  • Notch Receptor: Direct binding via EGF repeats 11-12, modulated by Fringe glycosylation [5] [10].
  • Delta: Competitive inhibition during lateral inhibition processes [7].
  • Neuralized: E3 ubiquitin ligase that mono-ubiquitinates Serrate's intracellular domain [10].

Table: Core Protein Complexes Involving Serrate

ComplexComponentsFunctionBiological Consequence
Plant MicroprocessorSE-DCL1-HYL1-CBCpri-miRNA processingAccurate miRNA biogenesis [4] [9]
Drosophila Notch ActivationSerrate-Notch-FringeLigand-receptor signalingWing margin specification [1] [10]
Cross-regulatorySerrate-Delta-NeuralizedLigand competitionDirectional signaling in neurogenesis [7] [10]

The conserved molecular principles underlying Serrate function—as a ligand in Drosophila and an RNA processing cofactor in plants—highlight the remarkable adaptability of this protein family in diverse biological processes.

Properties

CAS Number

134324-36-0

Product Name

Serrate protein

Molecular Formula

C12H15NO2

Synonyms

Serrate protein

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